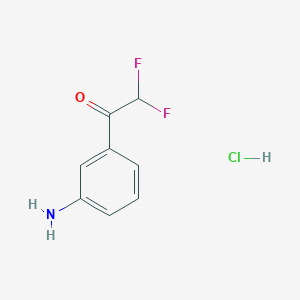

1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride

描述

1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride is a fluorinated aromatic ketone derivative with a molecular formula of C₈H₇ClF₂NO and a molecular weight of 221.60 g/mol (calculated). The compound features a 3-aminophenyl group attached to a difluoroethylketone backbone, with the hydrochloride salt enhancing its stability and solubility in polar solvents. Its synthesis likely involves fluorination steps (e.g., using reagents like 2-chloro-1,1-difluoroethylene, as mentioned in ) and subsequent coupling with an aminophenyl precursor .

属性

IUPAC Name |

1-(3-aminophenyl)-2,2-difluoroethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-8(10)7(12)5-2-1-3-6(11)4-5;/h1-4,8H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRAMYLPVCQWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and difluoroacetic acid.

Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Condensation: The resulting 3-aminobenzaldehyde is then condensed with difluoroacetic acid under acidic conditions to form the target compound.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the reduction step and automated systems for the condensation and salt formation steps.

化学反应分析

Types of Reactions: 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products:

Oxidation: 1-(3-Nitrophenyl)-2,2-difluoroethan-1-one.

Reduction: 1-(3-Aminophenyl)-2,2-difluoroethanol.

Substitution: N-acyl or N-alkyl derivatives of the original compound.

科学研究应用

1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.

作用机制

The mechanism of action of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride depends on its application:

Biochemical Probes: The amino and carbonyl groups can form covalent bonds with biological macromolecules, allowing for the study of protein-ligand interactions.

Pharmacological Agents: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Fluorine atoms also reduce basicity and enhance metabolic stability .

- Hydrochloride Salt : The hydrochloride form improves aqueous solubility, critical for biological testing. For example, the related compound 2-(3-Acetylphenyl)isoindoline-1,3-dione () has a melting point of 180–184.5°C , suggesting similar thermal stability for the target compound .

生物活性

1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in key metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways critical for cell communication and function.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antitumor Effects | Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis. |

| Anti-inflammatory Properties | The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. |

| Neuroprotective Effects | Research indicates potential protective effects against neurodegenerative conditions by inhibiting oxidative stress pathways. |

Case Studies

-

Antitumor Activity :

In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells and SCC VII squamous cell carcinoma cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. -

Anti-inflammatory Effects :

A study investigating the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages showed a reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent. -

Neuroprotective Effects :

In a mouse model of Alzheimer's disease, treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function, indicating its potential as a neuroprotective agent.

Pharmacological Implications

The diverse biological activities of this compound suggest its utility in treating various conditions:

- Cancer Therapy : Its antitumor properties position it as a candidate for further development in oncology.

- Inflammatory Disorders : The anti-inflammatory effects may offer therapeutic avenues for conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Neurodegenerative Diseases : Given its neuroprotective potential, it may be explored for use in Alzheimer's disease and other neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。